

An In-depth Technical Guide to 7-Methylindoline for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methylindoline

Cat. No.: B1589897

[Get Quote](#)

This guide provides a comprehensive technical overview of **7-Methylindoline** (CAS No. 65673-86-1), a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and applications, grounded in authoritative scientific principles.

Core Identity and Molecular Structure

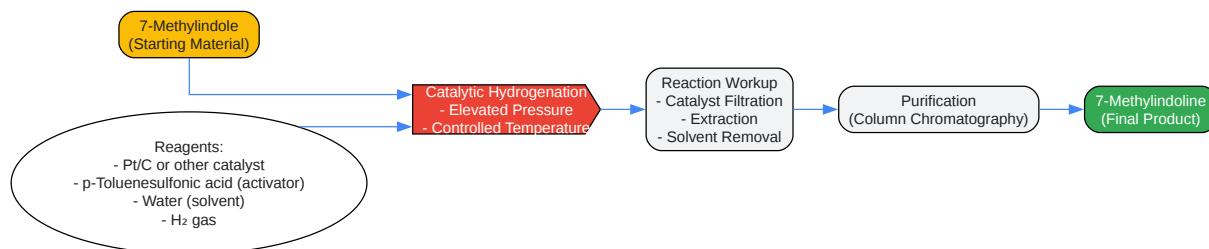
7-Methylindoline, also known as 2,3-dihydro-7-methyl-1H-indole, is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, and the addition of a methyl group at the 7-position subtly influences its steric and electronic properties, offering a unique building block for targeted synthesis.[\[1\]](#)[\[2\]](#)

Molecular Identifiers:

Identifier	Value
CAS Number	65673-86-1 [1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₁ N [2] [3] [4]
Molecular Weight	133.19 g/mol [2] [3] [4]
IUPAC Name	7-methyl-2,3-dihydro-1H-indole [2]
Synonyms	7-Methyl-2,3-dihydro-1H-indole [2]

Molecular Structure:

The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (a pyrrolidine ring), with a methyl group substituent on the benzene ring at position 7.


Caption: Molecular structure of **7-Methylindoline**.

Synthesis and Purification

The primary and most direct route to **7-Methylindoline** is through the reduction of its aromatic precursor, 7-Methylindole. This transformation is a cornerstone reaction, and the choice of reducing agent and conditions is critical to achieving high yield and purity while avoiding over-reduction or side reactions.

Key Synthetic Pathway: Catalytic Hydrogenation of 7-Methylindole

Catalytic hydrogenation is an effective and scalable method for the synthesis of indolines from indoles.^[6] The stability of the indole aromatic system presents a challenge, often requiring specific catalysts and conditions to achieve selective reduction of the pyrrole ring.^[6]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **7-Methylindoline**.

Step-by-Step Protocol:

- **Catalyst and Reagent Preparation:** In a suitable high-pressure reaction vessel, add 7-Methylindole, a catalytic amount of Platinum on Carbon (Pt/C), and p-toluenesulfonic acid as an activator. The use of an acid promoter like p-toluenesulfonic acid can generate an iminium ion intermediate, which is more susceptible to hydrogenation.[6]
- **Solvent Addition:** Add deionized water as the solvent. Utilizing water as a solvent represents a green chemistry approach to this synthesis.[6]
- **Hydrogenation Reaction:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and heat to the target temperature with vigorous stirring. The reaction progress should be monitored by an appropriate technique like TLC or GC-MS. Increased catalyst loading and hydrogen pressure may be necessary due to the steric hindrance from the 7-methyl group.[6]
- **Reaction Workup:** After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Extraction and Isolation:** Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **7-Methylindoline** by column chromatography on silica gel to obtain the final product of high purity.

Spectroscopic and Physical Characterization

Note: As of the time of this writing, publicly available, experimentally verified spectroscopic data for **7-Methylindoline** is limited. The following represents predicted data and typical spectral characteristics for similar indoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons on the pyrrolidine ring, and the methyl group protons.

The aromatic protons will appear as multiplets in the downfield region. The methylene protons at the C2 and C3 positions will likely appear as triplets. The methyl protons will be a singlet in the upfield region.

- ^{13}C NMR: The carbon NMR will display distinct signals for the aromatic carbons, the two aliphatic carbons of the pyrrolidine ring, and the methyl carbon.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **7-Methylindoline** is expected to show a prominent molecular ion peak (M^+) at $\text{m/z} = 133$, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A key feature will be the N-H stretching vibration. Other significant peaks will correspond to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring.

Summary of Physical Properties:

Property	Value	Source
Molecular Formula	$\text{C}_9\text{H}_{11}\text{N}$	[2] [3] [4]
Molecular Weight	133.19 g/mol	[2] [3] [4]
CAS Number	65673-86-1	[1] [2] [3] [4] [5]

Chemical Reactivity and Applications in Drug Discovery

The indoline scaffold is a versatile building block in medicinal chemistry due to its unique structural and electronic properties.[\[2\]](#) The nitrogen atom can act as a hydrogen bond donor or acceptor, and the benzene ring can participate in hydrophobic interactions with biological targets.[\[2\]](#)

Reactivity of the Indoline Nucleus

The reactivity of **7-Methylindoline** is primarily centered around the secondary amine of the pyrrolidine ring. This nitrogen can be readily functionalized through various reactions, including:

- N-Alkylation: Reaction with alkyl halides to introduce various substituents.
- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- N-Arylation: Palladium-catalyzed cross-coupling reactions to introduce aryl groups.

These functionalizations allow for the exploration of a wide chemical space around the **7-Methylindoline** core, enabling the synthesis of diverse compound libraries for drug discovery screening.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of **7-Methylindoline** are not extensively documented in readily available literature, the broader class of substituted indolines are key components in a variety of pharmacologically active compounds, including:

- Anticancer Agents: The indoline core is found in numerous kinase inhibitors and other anticancer drugs.[\[2\]](#)
- Antibacterial and Antiviral Agents: Indoline derivatives have shown promise in the development of new antimicrobial and antiviral therapies.[\[2\]](#)
- Anti-inflammatory and Analgesic Drugs: The scaffold is also present in molecules with anti-inflammatory and pain-relieving properties.[\[2\]](#)

The 7-methyl substitution on the indoline ring can influence the molecule's binding affinity and selectivity for specific biological targets, making **7-Methylindoline** a valuable starting material for the synthesis of novel therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **7-Methylindoline**.

Hazard Identification:

- Hazard Class: 6.1 (Poison)[3]
- Packing Group: III[3]

Handling and Storage Recommendations:

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[3]

Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

7-Methylindoline is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of 7-Methylindole provides a direct route to this important scaffold. While detailed experimental data for this specific compound is not as prevalent as for its indole precursor, the known reactivity of the indoline nucleus and the broad biological activities of its derivatives underscore its importance for future research and development in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-METHYLINDOLINE | CAS 65673-86-1 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. 65673-86-1 7-Methylindoline AKSci 0068AC [aksci.com]

- 4. appchemical.com [appchemical.com]
- 5. 65673-86-1|7-Methylindoline|BLD Pharm [bldpharm.com]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methylindoline for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589897#cas-number-and-molecular-structure-of-7-methylindoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com